REACTION_SMILES
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[C:18](=[O:19])([O-:20])[O-:21].[CH3:24][N:25]([CH3:26])[CH:27]=[O:28].[Cl:11][CH:12]1[C:13](=[O:17])[CH2:14][CH2:15][CH2:16]1.[K+:22].[K+:23].[OH:1][c:2]1[cH:3][c:4]([Br:10])[cH:5][cH:6][c:7]1[O:8][CH3:9]>>[O:1]([c:2]1[cH:3][c:4]([Br:10])[cH:5][cH:6][c:7]1[O:8][CH3:9])[CH:12]1[C:13](=[O:17])[CH2:14][CH2:15][CH2:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCCC1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(Br)cc1O
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Name
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Type
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product
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Smiles
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COc1ccc(Br)cc1OC1CCCC1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |